molecular formula C8H10F3N3 B14858294 2-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-4-amine

2-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-4-amine

Cat. No.: B14858294
M. Wt: 205.18 g/mol
InChI Key: GLYIERUIVAFSPC-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-4-amine is a chemical compound with the molecular formula C8H10F3N3 This compound is characterized by the presence of an aminoethyl group and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-4-amine typically involves the reaction of 2-(trifluoromethyl)pyridin-4-amine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives.

Scientific Research Applications

2-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(trifluoromethyl)pyridin-4-amine: Lacks the aminoethyl group, resulting in different chemical and biological properties.

    2-(2-Aminoethyl)pyridin-4-amine: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.

    6-(trifluoromethyl)pyridin-4-amine: Lacks the aminoethyl group, leading to different reactivity and applications.

Uniqueness

2-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-4-amine is unique due to the presence of both the aminoethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry, making it a valuable compound for scientific exploration.

Properties

Molecular Formula

C8H10F3N3

Molecular Weight

205.18 g/mol

IUPAC Name

2-(2-aminoethyl)-6-(trifluoromethyl)pyridin-4-amine

InChI

InChI=1S/C8H10F3N3/c9-8(10,11)7-4-5(13)3-6(14-7)1-2-12/h3-4H,1-2,12H2,(H2,13,14)

InChI Key

GLYIERUIVAFSPC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCN)C(F)(F)F)N

Origin of Product

United States

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